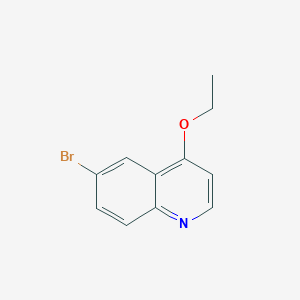

6-Bromo-4-ethoxyquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System in Chemical Research

Quinoline, a heterocyclic aromatic organic compound with the formula C9H7N, is a cornerstone in the field of chemical research. chemrj.org Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a unique scaffold for the development of a wide array of chemical entities. orientjchem.orgnumberanalytics.com First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in medicinal chemistry and materials science. chemrj.org The quinoline nucleus is present in numerous natural products, most famously in the cinchona alkaloids like quinine, which have a long history in the treatment of malaria. numberanalytics.comjddtonline.info This historical significance has spurred extensive research into synthetic quinoline derivatives, revealing a broad spectrum of pharmacological activities. orientjchem.orgjddtonline.info

The versatility of the quinoline system stems from its ability to undergo various chemical modifications, including electrophilic and nucleophilic substitution reactions. orientjchem.orgijresm.com This allows for the introduction of diverse functional groups onto the quinoline core, leading to the creation of compounds with tailored electronic, optical, and biological properties. chemrj.org Consequently, quinoline derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs). numberanalytics.com

Overview of Substituted Quinoline Derivatives

The ability to introduce a wide variety of substituents at different positions on the quinoline ring system has given rise to a vast and diverse class of compounds. researchgate.net These substitutions can dramatically influence the molecule's properties and reactivity. Common synthetic methods for creating quinoline derivatives include well-established named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, as well as modern multicomponent reactions. rsc.org

Substituted quinolines are broadly categorized based on the nature and position of the functional groups attached to the ring. These modifications can modulate the compound's lipophilicity, electronic distribution, and steric profile, which in turn affects its chemical behavior and biological activity. orientjchem.org The introduction of different functional groups can lead to a wide range of applications, from potent therapeutic agents to specialized chemical intermediates. ijresm.comresearchgate.net

Contextualization of 6-Bromo-4-ethoxyquinoline within the Quinoline Family

This compound is a member of the halogenated and alkoxylated subclass of quinoline derivatives. The presence of a bromine atom at the 6-position and an ethoxy group at the 4-position imparts specific characteristics to the molecule. Halogenated quinolines, in general, are of significant interest due to the role of halogens in modulating biological activity. orientjchem.org The introduction of a halogen atom can enhance a compound's lipophilicity and its ability to form halogen bonds, which can be crucial for molecular recognition and binding to biological targets. orientjchem.org

Alkoxylated quinolines, on the other hand, feature an alkoxy group (such as methoxy (B1213986) or ethoxy) attached to the quinoline ring. This substitution can influence the compound's solubility and metabolic stability. The combination of both a halogen and an alkoxy group, as seen in this compound, creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis for the construction of more complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

6-bromo-4-ethoxyquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,2H2,1H3 |

InChI Key |

FKFIVGLCKOWGFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C=C(C=CC2=NC=C1)Br |

Origin of Product |

United States |

Synthesis and Characterization of 6 Bromo 4 Ethoxyquinoline

The synthesis of 6-Bromo-4-ethoxyquinoline typically involves multi-step procedures starting from readily available precursors. One common approach involves the bromination of a suitable quinoline (B57606) precursor followed by the introduction of the ethoxy group.

A documented method for the preparation of this compound involves the use of 4-ethoxyquinoline (B1607466) as a starting material. mountainscholar.org The reaction proceeds by treating 4-ethoxyquinoline with N-bromosuccinimide (NBS) in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf2O), dibenzylamine, and collidine in dichloromethane. mountainscholar.org This method allows for the regioselective bromination of the quinoline ring at the 6-position.

Purification of the final product is typically achieved through standard laboratory techniques such as column chromatography or recrystallization to obtain a compound of high purity.

The characterization of this compound relies on a combination of spectroscopic methods to confirm its structure and identity. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the ethoxy group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C-Br bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the quinoline ring.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Appearance | Not specified in the provided search results |

| Melting Point | Not specified in the provided search results |

| Boiling Point | Not specified in the provided search results |

| Solubility | Not specified in the provided search results |

Chemical Properties and Reactivity

The chemical reactivity of 6-Bromo-4-ethoxyquinoline is dictated by the interplay of the quinoline (B57606) ring system and its substituents: the bromine atom and the ethoxy group.

The bromine atom at the 6-position is a key functional group that can participate in a variety of chemical transformations. As a halogen on an aromatic ring, it can be a leaving group in nucleophilic aromatic substitution reactions, although such reactions on the benzene (B151609) ring of the quinoline system are generally less facile than on the pyridine (B92270) ring. More commonly, the bromo group serves as a handle for various transition metal-catalyzed cross-coupling reactions. These include well-known reactions such as Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 6-position. This versatility makes this compound a valuable building block for synthesizing more elaborate quinoline derivatives.

The ethoxy group at the 4-position is an electron-donating group, which influences the electron density of the quinoline ring system. This can affect the regioselectivity of further electrophilic substitution reactions. The ether linkage itself is generally stable, but under harsh acidic conditions, it could potentially be cleaved to yield the corresponding 4-hydroxyquinoline (B1666331) derivative.

Applications in Organic Synthesis

Historical and Classical Quinoline Synthesis Approaches

The foundational methods for quinoline synthesis, many of which date back to the late 19th century, remain relevant for their robustness and versatility in creating a wide array of substituted quinolines. iipseries.orgjptcp.com

Skraup Synthesis and its Adaptations for Substituted Systems

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and subsequent oxidation to form the quinoline ring. pharmaguideline.commetu.edu.tr

This method can be adapted for substituted systems. For instance, using a substituted aniline allows for the creation of quinolines with substituents on the benzene (B151609) ring. pharmaguideline.com Modifications to the Skraup reaction, such as using acetylated amines instead of free amines, have been shown to improve yields and reduce the reaction's notorious violence. cdnsciencepub.com While direct synthesis of this compound via the Skraup method is not explicitly detailed in the provided results, the use of 4-bromoaniline (B143363) as a starting material in related syntheses suggests its feasibility. researchgate.netatlantis-press.com

| Starting Materials | Key Reagents | Product Type | Reference(s) |

| Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | pharmaguideline.comorganicreactions.org |

| Substituted Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Substituted Quinoline | pharmaguideline.com |

| Acetanilide, Glycerol | H₂SO₄, Oxidizing Agent | Quinoline (improved yield) | cdnsciencepub.com |

Friedländer Annulation and its Versatility

The Friedländer synthesis offers a straightforward route to polysubstituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.net

Two primary mechanisms are proposed: one involving an initial aldol (B89426) addition followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base. wikipedia.org The versatility of the Friedländer reaction lies in the wide variety of commercially available starting materials, enabling the synthesis of a diverse range of quinoline derivatives. ijfans.org Modern adaptations include the use of various catalysts like iodine, p-toluenesulfonic acid, and Lewis acids to improve efficiency. wikipedia.orgorganic-chemistry.org Microwave-assisted Friedländer synthesis using catalysts like Nafion NR50 has also been developed for more environmentally friendly procedures. mdpi.com

Conrad-Limpach-Knorr and Gould-Jacobs Reactions

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org At lower temperatures, the reaction favors the formation of a β-amino acrylate, which cyclizes to a 4-quinolone (kinetic product). pharmaguideline.comquimicaorganica.org At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-quinolone (thermodynamic product), a variation known as the Knorr quinoline synthesis . pharmaguideline.comwikipedia.org

The Gould-Jacobs reaction is another powerful method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It begins with the condensation of an aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikidoc.org The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation to yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.orgmdpi.com This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com The synthesis of 6-bromo-4-hydroxyquinoline has been reported, which could then be O-alkylated to provide this compound. prepchem.com

Pfitzinger and Doebner Syntheses

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org This method is valuable for synthesizing a variety of substituted quinoline-4-carboxylic acids. jocpr.comui.ac.id

The Doebner synthesis is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acid derivatives. iipseries.orgjptcp.com A related reaction, the Doebner-Miller reaction , is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net This method is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org

| Reaction | Starting Materials | Product | Reference(s) |

| Pfitzinger | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid derivative | iipseries.orgjptcp.com |

| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline | wikipedia.orgslideshare.net |

Biere-Seelen Synthesis and Dieckmann Condensation

The Biere-Seelen synthesis is a method for producing 4-aminoquinolines. While not extensively detailed in the provided search results, it is mentioned as a classical method starting from methyl anthranilate. mdpi.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a cyclic β-keto ester. wikipedia.orgorgoreview.com This reaction is particularly useful for forming five- and six-membered rings. wikipedia.org In the context of quinoline synthesis, a diester formed from methyl anthranilate can undergo intramolecular cyclization to yield a dihydroquinolinone, which can then be oxidized to a quinolin-4-one. mdpi.com

| Reaction | Key Transformation | Application in Quinoline Synthesis | Reference(s) |

| Biere-Seelen | Not specified | Synthesis of 4-aminoquinolines from methyl anthranilate | mdpi.com |

| Dieckmann Condensation | Intramolecular condensation of a diester | Formation of a dihydroquinolinone intermediate from a diester derived from methyl anthranilate | mdpi.comwikipedia.org |

Modern and Advanced Synthetic Strategies for Quinoline Derivatives

Contemporary approaches to quinoline synthesis often focus on improving efficiency, sustainability, and access to complex substitution patterns. These methods include the use of novel catalysts, microwave-assisted synthesis, and multicomponent reactions. ijfans.orgtandfonline.com

Modern strategies often leverage transition-metal catalysis, such as rhodium- or ruthenium-catalyzed C-H activation and annulation reactions, to construct the quinoline core. mdpi.com Photocatalysis has also emerged as a powerful tool, enabling reactions under mild conditions using visible light. nih.gov For instance, the Friedländer annulation has been achieved using a photo-excited state of methylene (B1212753) blue as a catalyst. nih.gov

Multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules in a single step from multiple starting materials, enhancing atom economy and efficiency. rsc.org The Povarov reaction, an aza-Diels-Alder reaction, is a notable MCR for synthesizing substituted quinolines. rsc.org

Furthermore, the development of green chemistry approaches, such as the use of ionic liquids as recyclable reaction media and solvent-free reaction conditions, is a significant trend in modern quinoline synthesis. bohrium.comsmolecule.com

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex molecular architectures like the quinoline core from three or more simple starting materials in a single synthetic operation. rsc.orgrsc.org This strategy minimizes waste and simplifies purification processes. researchgate.net Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide array of quinoline derivatives. rsc.org

A notable example is the Bismuth(III) triflate (Bi(OTf)₃) catalyzed one-pot reaction of acetals, aromatic amines, and alkynes, which produces good yields under mild conditions. researchgate.net This method's versatility allows for the synthesis of quinolines with diverse functional groups. researchgate.net Another approach involves the oxidation of tetrahydroquinolines, which are themselves products of the Povarov MCR (a reaction between anilines, aldehydes, and activated olefins). beilstein-journals.org Manganese dioxide has been identified as a superior oxidizing agent for this transformation, leading to cleaner reactions and higher yields of the final quinoline product. beilstein-journals.org

Below is a table summarizing a bismuth-catalyzed multicomponent reaction for quinoline synthesis. researchgate.net

| Amine | Acetal | Alkyne | Yield (%) |

| Aniline | 1,1-Diethoxyethane | Phenylacetylene | 85 |

| 4-Methylaniline | 1,1-Diethoxyethane | Phenylacetylene | 82 |

| 4-Methoxyaniline | 1,1-Diethoxyethane | Phenylacetylene | 87 |

| 4-Chloroaniline | 1,1-Diethoxyethane | Phenylacetylene | 75 |

| Aniline | Benzaldehyde diethyl acetal | Phenylacetylene | 81 |

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Transition metal catalysis has revolutionized quinoline synthesis, largely supplanting classical methods that often require harsh acidic or basic conditions. rsc.org Catalysts based on palladium, copper, rhodium, and cobalt enable novel bond formations and cyclization pathways, offering high efficiency and broad functional group tolerance. rsc.orgmdpi.com

Palladium-Catalyzed Approaches

Palladium catalysts are exceptionally versatile for synthesizing quinoline derivatives. One prominent method involves the oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgscispace.com This process is advantageous as it proceeds without the need for acids, bases, or other additives and tolerates a wide range of substrates, including those with electron-withdrawing groups. rsc.org The proposed mechanism involves palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, condensation with aniline to form an imine, and subsequent dimerization and cyclization steps to yield the quinoline product. scispace.com

Another innovative strategy is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which involves a denitrogenative addition followed by an intramolecular cyclization. nih.gov Palladium catalysis has also been employed in [4+1] cyclization reactions using aryl isocyanides, which streamlines the synthesis from simple starting materials through direct C(sp²)–H bond activation. rsc.org

The table below showcases the scope of a palladium-catalyzed synthesis from allyl alcohols and anilines. rsc.org

| Allyl Alcohol | Aniline | Product | Yield (%) |

| Cinnamyl alcohol | Aniline | 2-Phenylquinoline | 82 |

| Cinnamyl alcohol | 4-Methylaniline | 6-Methyl-2-phenylquinoline | 85 |

| Cinnamyl alcohol | 4-Methoxyaniline | 6-Methoxy-2-phenylquinoline | 80 |

| Cinnamyl alcohol | 4-Chloroaniline | 6-Chloro-2-phenylquinoline | 71 |

| 4-Chlorocinnamyl alcohol | Aniline | 2-(4-Chlorophenyl)quinoline | 75 |

Copper-Catalyzed Transformations

Copper, being more economical and less toxic than precious metals, has gained significant attention in quinoline synthesis. researchgate.net Copper-catalyzed methods are diverse, including annulation reactions, C-N cleavage, and aerobic oxidations. researchgate.netnih.gov An efficient synthesis of substituted quinolines from ketones and 2-aminobenzylamines utilizes a copper-catalyzed C-N cleavage followed by condensation, using air as the sole oxidant. nih.gov

Copper triflate (Cu(OTf)₂) has been used to catalyze a one-step synthesis of 2,4-disubstituted quinolines from simple anilines, alkyne esters, and ketones, demonstrating excellent regioselectivity and functional group tolerance. rsc.org In another approach, a copper-catalyzed [4+1+1] annulation strategy employs ammonium (B1175870) salts and anthranils to produce 2,3-diaroylquinolines under mild conditions with molecular oxygen as the oxidant. mdpi.com These methods provide practical routes to valuable quinoline scaffolds that are otherwise difficult to access. rsc.orgmdpi.com

The following table presents results from a copper-catalyzed synthesis of 2-aryl quinolines. rsc.org

| Aryl Ketone | Aniline | Yield (%) |

| Acetophenone | Aniline | 82 |

| 4'-Methylacetophenone | Aniline | 85 |

| 4'-Methoxyacetophenone | Aniline | 75 |

| Acetophenone | 4-Methylaniline | 80 |

| 4'-Chloroacetophenone | 4-Chloroaniline | 65 |

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful tools in organic synthesis, both as organocatalysts and as ancillary ligands for transition metals. nih.gov In quinoline synthesis, NHC-copper complexes have been used to catalyze the indirect Friedländer reaction of 2-aminobenzyl alcohols and aryl ketones, using DMSO as an oxidant at room temperature. rsc.org

NHCs can also be paired with rhodium and iridium. Quinoline-tethered NHC complexes of rhodium have been synthesized and shown to be active catalysts for [3+2] cycloaddition reactions. snnu.edu.cn As organocatalysts, NHCs have been employed to construct quinoline skeletons through various cycloaddition pathways, highlighting their versatility and stability. nih.gov

Oxidative Annulation Strategies

Oxidative annulation is a central strategy in modern quinoline synthesis, characterized by the formation of the heterocyclic ring with a concurrent oxidation step. scilit.com These methods often leverage transition-metal catalysis and can employ environmentally benign oxidants like molecular oxygen. mdpi.com

One such strategy involves a K₂S₂O₈-promoted oxidative annulation of anilines, aryl ketones, and DMSO, where DMSO acts as a methine equivalent to produce 4-arylquinolines. nih.gov Palladium-catalyzed aerobic oxidative annulation is another key approach, such as the reaction between anilines and olefins, which proceeds through a cascade of C-H activation and condensation steps. mdpi.com Copper catalysts are also widely used in oxidative annulations; for example, a one-pot tandem aerobic oxidative cyclization of 2-vinylanilines with 2-methylquinolines functionalizes both C(sp³)–H and C(sp²)–H bonds. researchgate.net These strategies are valued for their high efficiency and ability to construct functionalized quinolines from readily available starting materials. mdpi.comscilit.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in quinoline synthesis is well-documented, proving effective for various reaction types, including cyclizations and substitution reactions. nih.govtandfonline.com

The energy from microwaves is transferred directly to reactive species through dipole rotation and ionic conduction, a process known as molecular heating. tandfonline.com This efficient and uniform heating can overcome the high activation barriers often associated with quinoline ring formation and functionalization. For instance, microwave irradiation has been shown to significantly reduce reaction times for quinoline synthesis, in some cases from hours to minutes, while also improving yields. nih.gov

In the context of substituted quinolines, microwave-assisted methods have been successfully employed. One study reported the synthesis of quinoline derivatives by reacting a bromoaniline, a benzaldehyde, and styrene (B11656) under microwave irradiation in the presence of a p-sulfonic acid calixarene (B151959) catalyst, achieving good yields efficiently. researchgate.net Another example is the microwave-assisted nucleophilic aromatic substitution (SNAr) on a bromo-nitroquinoline, where the introduction of a nitro group activates the ring, facilitating the displacement of the adjacent bromine atom by amines like morpholine (B109124) and piperazine. semanticscholar.org This approach highlights the potential for microwave heating to facilitate the introduction of the ethoxy group at C-4 on a suitable 6-bromo-4-chloroquinoline (B1276899) precursor.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Quinoline Derivative

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 12 hours | 60-70% | |

| Microwave Irradiation | 7 hours | 81% |

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. ijpsjournal.comnumberanalytics.com Traditional methods often rely on harsh conditions, toxic reagents, and large volumes of volatile organic solvents. ijpsjournal.com Green approaches seek to mitigate these environmental and health concerns.

Key green chemistry strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary focus. tandfonline.comresearchgate.net These solvents are non-toxic, readily available, and biodegradable. tandfonline.comijpsjournal.com

Energy Efficiency: Techniques like microwave-assisted synthesis contribute to the greening of processes by reducing energy consumption and shortening reaction times. tandfonline.comijpsjournal.com

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product is a core principle. ijpsjournal.com One-pot, multi-component reactions are particularly effective in this regard.

Use of Benign Catalysts: Employing non-toxic and recyclable catalysts, such as certain organocatalysts or solid-supported acids, reduces waste and hazard. tandfonline.comresearchgate.net Formic acid, for example, has been explored as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

These sustainable methodologies are not only beneficial for the environment but also often lead to more efficient and cost-effective synthetic routes for producing quinoline derivatives. ijpsjournal.comresearchgate.net

Specific Synthetic Pathways to this compound

The synthesis of this compound requires specific strategies to ensure the correct placement of both the bromine and ethoxy substituents on the quinoline scaffold. This typically involves a multi-step process where the quinoline ring is first constructed and then functionalized, or built from already substituted precursors.

Strategies for Introducing the Bromine Moiety at C-6

Electrophilic Bromination of Quinoline Precursors

Direct bromination of a pre-formed quinoline derivative is a common method for introducing a bromine atom. This electrophilic aromatic substitution reaction's success depends on the directing effects of existing substituents on the ring. For instance, the synthesis of related halo-methoxyquinolines often involves the bromination of a 4-methoxyquinoline (B1582177) precursor. vulcanchem.com The reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. vulcanchem.com

In the synthesis of 6-bromo-5-nitroquinoline (B1267105), 6-bromoquinoline (B19933) is treated with a nitrating mixture of sulfuric acid and nitric acid. semanticscholar.org Conversely, to introduce bromine at the C-6 position, a precursor like 4-ethoxyquinoline (B1607466) would be subjected to electrophilic bromination. The electron-donating nature of the ethoxy group at C-4 would activate the benzene ring of the quinoline system, but directing the electrophile specifically to the C-6 position can be challenging and may lead to a mixture of isomers.

Synthesis via Brominated Aniline Derivatives

A more regioselective approach to ensure the C-6 substitution is to construct the quinoline ring using a starting material that already contains the bromine atom at the desired position. Several classic named reactions for quinoline synthesis start with an aniline derivative, making 4-bromoaniline an ideal precursor for introducing the 6-bromo moiety.

Notable methods include:

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org By using 4-bromoaniline and an appropriate β-ketoester like ethyl acetoacetate, a 6-bromo-4-hydroxyquinoline intermediate can be formed. synarchive.commdpi.comscribd.com This intermediate is pivotal for the subsequent introduction of the ethoxy group.

Gould-Jacobs Reaction: This method involves the reaction of an aniline with a malonic acid derivative, such as diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization. mdpi.com Using 4-bromoaniline in this sequence also leads to a 6-bromo-4-hydroxyquinoline derivative. atlantis-press.com

Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions to yield a substituted quinoline. wikipedia.orgiipseries.org Reacting 4-bromoaniline with a suitable diketone provides a pathway to 6-bromoquinolines. scribd.com

Table 2: Classic Quinoline Syntheses Utilizing a Brominated Aniline

| Reaction Name | Aniline Precursor | Reagent | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Conrad-Limpach | 4-Bromoaniline | β-ketoester | 6-Bromo-4-hydroxyquinoline | quimicaorganica.orgsynarchive.com |

| Gould-Jacobs | 4-Bromoaniline | Diethyl 2-(ethoxymethylene)malonate | 6-Bromo-4-hydroxyquinoline | atlantis-press.com |

| Knorr Reaction | 4-Bromoaniline | Ethyl acetoacetate | 6-Bromo-4-methylquinolin-2(1H)-one | |

| Combes Synthesis | 4-Bromoaniline | β-diketone | 6-Bromo-2,4-disubstituted quinoline | wikipedia.org |

Strategies for Introducing the Ethoxy Moiety at C-4

Once the 6-bromoquinoline scaffold is established, or a suitable precursor is in hand, the ethoxy group must be introduced at the C-4 position. The most common strategy involves the conversion of a 4-hydroxyquinoline or a 4-chloroquinoline (B167314) intermediate.

The syntheses starting from 4-bromoaniline (e.g., Conrad-Limpach, Gould-Jacobs) conveniently provide a 6-bromo-4-hydroxyquinoline intermediate. synarchive.com This hydroxyl group can be converted to the desired ethoxy group via the Williamson ether synthesis . masterorganicchemistry.comlscollege.ac.in This SN2 reaction involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide), forming the ether linkage. chemistrytalk.orgnumberanalytics.com

Alternatively, the hydroxyl group at C-4 can be first converted to a more reactive leaving group, such as a chlorine atom. This is typically achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 6-bromo-4-chloroquinoline is highly susceptible to nucleophilic aromatic substitution. Subsequent reaction with sodium ethoxide in a suitable solvent like ethanol would then displace the chlorine atom to yield the final product, this compound.

Alkoxylation Reactions from 4-Chloroquinoline or 4-Hydroxyquinoline Derivatives

The introduction of an ethoxy group at the 4-position of the quinoline ring is commonly achieved through nucleophilic substitution reactions. When starting with 4-chloroquinoline derivatives, the chlorine atom serves as an effective leaving group that can be displaced by an ethoxide nucleophile. This reaction is a standard Williamson ether synthesis applied to a heterocyclic system. For instance, the synthesis of 4-chloro-6-ethoxyquinoline (B10680) can be accomplished via the nucleophilic substitution of a corresponding chloro-precursor with sodium ethoxide, a reaction that proceeds in moderate yields. Similarly, the synthesis of 2-methoxyquinoline (B1583196) analogues is readily achieved by reacting the 2-chloroquinoline (B121035) precursor with sodium methoxide (B1231860) in methanol (B129727), often under reflux conditions for an extended period. tandfonline.comprepchem.com This methoxylation, which provides the title compound in good yield, serves as a strong procedural analogue for the corresponding ethoxylation. prepchem.com

In cases where the starting material is a 4-hydroxyquinoline derivative, a direct alkoxylation is generally not feasible due to the poor leaving group nature of the hydroxyl group. These substrates, which predominantly exist in their keto-tautomeric form as quinolin-4(1H)-ones, must first be converted to a more reactive intermediate. The most common strategy involves chlorination of the hydroxyl group to a 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Once the 4-chloro derivative is formed, the subsequent alkoxylation can proceed as described above.

Direct Ethoxylation Approaches

Direct ethoxylation primarily refers to the single-step conversion of a suitable precursor to the final ethoxy-substituted quinoline. In the context of the targeted scaffolds, the most direct and widely adopted method is the nucleophilic aromatic substitution (SNAr) on a halo-quinoline. The reaction of a 4-chloroquinoline with sodium ethoxide represents the most common "direct" route to a 4-ethoxyquinoline. For example, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is converted to its 2-methoxy analogue by heating with a sodium methoxide solution, which is prepared by dissolving sodium metal in anhydrous methanol. tandfonline.com This method is directly applicable for synthesizing ethoxy derivatives by substituting methanol with ethanol.

The synthesis of 6-bromo-2-methoxyquinoline (B1337744) from 2-chloro-6-bromoquinoline using sodium methoxide in methanol under reflux is a well-established procedure. prepchem.comjst.go.jp The reaction proceeds to completion, and after workup, the product is isolated by partitioning between an organic solvent and water, followed by recrystallization. prepchem.com This highlights a robust and direct pathway from a chloro-substituted quinoline to its alkoxy counterpart.

Multi-step Convergent and Linear Synthesis Routes

Multi-step syntheses are often required to achieve the specific substitution patterns found in complex quinoline derivatives like this compound. These routes typically involve the initial synthesis of a quinoline core with key functional groups that can be manipulated in subsequent steps.

Conversion from 6-Bromoquinolin-4(1H)-one to 6-Bromo-4-chloroquinoline

A critical step in many synthetic pathways towards 4-substituted quinolines is the conversion of a 6-bromoquinolin-4(1H)-one (also known as 6-bromo-4-hydroxyquinoline) into the highly reactive 6-bromo-4-chloroquinoline. This transformation replaces the hydroxyl group with a chlorine atom, which is a superior leaving group for subsequent nucleophilic substitution reactions. The most frequently employed reagent for this chlorination is phosphorus oxychloride (POCl₃). atlantis-press.comchemicalbook.com In a typical procedure, 6-bromoquinolin-4-ol (B142416) is heated to reflux in an excess of POCl₃, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to yield the desired 6-bromo-4-chloroquinoline. atlantis-press.com An alternative method involves the use of phosphorus trichloride (B1173362) (PCl₃) in a solvent like toluene. google.com

| Starting Material | Reagent(s) | Conditions | Yield | Reference |

| 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | Reflux, 110°C, 3 h | 81% | atlantis-press.com |

| 6-Bromoquinolin-4-ol | POCl₃ | Reflux, 6 h | - | chemicalbook.com |

| 6-Bromoquinolin-4(1H)-one | PCl₃, Toluene | Reflux | - | google.com |

Subsequent Transformation of 6-Bromo-4-chloroquinoline to Ethoxy Analogues

Once 6-bromo-4-chloroquinoline is obtained, the introduction of the ethoxy group at the C4-position is accomplished through a nucleophilic substitution reaction. The chloro-substituent is readily displaced by sodium ethoxide (NaOEt). This reaction is typically performed by heating 6-bromo-4-chloroquinoline with a solution of sodium ethoxide in ethanol. The general reactivity of the 4-chloro position on the quinoline ring towards nucleophiles is well-documented, with various amines also being used successfully as nucleophiles to generate 4-aminoquinoline (B48711) derivatives. semanticscholar.org A closely related synthesis of 4-chloro-6-ethoxyquinoline involves the reaction of 6-bromo-4-chloroquinoline with sodium ethoxide, which results in moderate yields. This confirms the viability of displacing the chlorine atom to form the C-O bond of the target ethoxy group.

Synthesis of other related bromo-ethoxyquinoline isomers (e.g. 6-Bromo-2-ethoxyquinoline, 4-Bromo-6-ethoxyquinoline)

The synthesis of isomeric bromo-ethoxyquinolines follows distinct pathways dictated by the position of the substituents.

6-Bromo-2-ethoxyquinoline : The synthesis of this isomer typically starts from 6-bromoquinolin-2(1H)-one. Following a literature procedure for the methoxy (B1213986) analogue, the quinolinone is first chlorinated to give 6-bromo-2-chloroquinoline (B23617) using a reagent like POCl₃. jst.go.jp The subsequent reaction of the 2-chloro intermediate with sodium ethoxide in ethanol would yield the desired 6-bromo-2-ethoxyquinoline. The synthesis of the analogous 6-bromo-2-methoxyquinoline is achieved in high yield (92%) by reacting the chloro precursor with sodium methoxide. jst.go.jp A similar outcome is expected for the ethoxy derivative.

4-Bromo-6-ethoxyquinoline : The synthesis of this isomer requires a different strategy, often starting from an appropriately substituted aniline. For the related compound, 4-bromo-6-methoxyquinoline (B1280280), the synthesis can be approached through methods that construct the quinoline ring from a p-anisidine (B42471) derivative, followed by bromination at the 4-position. cymitquimica.comcymitquimica.com The reactivity of 4-bromo-6-methoxyquinoline with various amines has been studied, indicating the lability of the bromine atom at the 4-position. cymitquimica.com

| Target Isomer | Key Intermediate | Key Reagent(s) for Alkoxylation | Reference (for analogous synthesis) |

| 6-Bromo-2-ethoxyquinoline | 6-Bromo-2-chloroquinoline | Sodium Ethoxide | jst.go.jp |

| 6-Bromo-2-methoxyquinoline | 6-Bromo-2-chloroquinoline | Sodium Methoxide | prepchem.comjst.go.jp |

| 4-Bromo-6-methoxyquinoline | 6-Methoxyquinoline | Brominating Agent | cymitquimica.comcymitquimica.com |

Reaction Mechanism Studies of Key Cyclization Reactions

The formation of the this compound core structure does not occur in a single step but is achieved through a sequence of well-established reactions. The key cyclization step to form the quinoline ring system is typically accomplished via a Conrad-Limpach or Gould-Jacobs type reaction, which generates a 4-hydroxyquinoline intermediate. This intermediate is then converted to the final product.

A plausible and documented pathway begins with the reaction of 4-Bromoaniline with a β-ketoester, such as diethyl malonate or a related derivative like diethyl 2-(ethoxymethylene)malonate. semanticscholar.orgresearchgate.netatlantis-press.com This is followed by a high-temperature thermal cyclization, chlorination, and finally, ethoxylation.

Step 1: Condensation to form the Enamine Intermediate

The synthesis initiates with the condensation of 4-Bromoaniline with a suitable β-dicarbonyl compound. In a reaction analogous to the Gould-Jacobs synthesis, using diethyl 2-(ethoxymethylene)malonate, the amino group of the aniline performs a nucleophilic attack on the electrophilic carbon of the ethoxymethylene group, eliminating ethanol to form an anilinomethylenemalonate intermediate. semanticscholar.orgmdpi.com

Step 2: Thermal Cyclization to 6-Bromo-4-hydroxyquinoline

The critical ring-closing step is a thermal cyclization of the intermediate. atlantis-press.comwikipedia.org This reaction is typically performed in a high-boiling point solvent, such as diphenyl ether, at temperatures often exceeding 250°C. atlantis-press.comnih.gov The mechanism involves an intramolecular electrophilic attack from one of the ester carbonyl groups onto the aniline ring at the position ortho to the nitrogen atom. This cyclization is the rate-determining step as it temporarily disrupts the aromaticity of the benzene ring, leading to a high activation energy barrier. wikipedia.org Subsequent tautomerization and elimination of an ethanol molecule lead to the formation of the highly stable, conjugated 4-hydroxyquinoline ring system. In this specific case, the product is 6-Bromo-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-Bromoquinolin-4(1H)-one ). wikipedia.orgprepchem.com

Step 3: Chlorination

To introduce the ethoxy group at the C4 position, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by treating the 6-Bromo-4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.comnih.gov The mechanism involves the activation of the quinolone oxygen by phosphorus, followed by a nucleophilic attack of the chloride ion, resulting in the formation of 6-Bromo-4-chloroquinoline .

Step 4: Nucleophilic Aromatic Substitution to this compound

The final step is a nucleophilic aromatic substitution reaction. 6-Bromo-4-chloroquinoline is treated with sodium ethoxide in ethanol. semanticscholar.org The ethoxide ion acts as a strong nucleophile, attacking the electron-deficient C4 position of the quinoline ring and displacing the chloride ion to yield the final product, This compound . mdpi.com

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| 1 & 2 | 4-Bromoaniline, Diethyl malonate derivative | High-temperature thermal cyclization (e.g., >250°C in Diphenyl Ether) | 6-Bromo-4-hydroxyquinoline |

| 3 | 6-Bromo-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃), Reflux | 6-Bromo-4-chloroquinoline |

| 4 | 6-Bromo-4-chloroquinoline | Sodium ethoxide (NaOEt), Ethanol, Reflux | This compound |

Regioselectivity and Stereoselectivity in Quinoline Annulation

Regioselectivity is a critical consideration in quinoline synthesis. In the formation of 6-Bromo-4-hydroxyquinoline via the Conrad-Limpach or related cyclizations, the regiochemical outcome is dictated by the initial aniline substrate.

The key cyclization is an intramolecular electrophilic aromatic substitution. wikipedia.orgwikipedia.org Starting with 4-Bromoaniline , the bromine atom is a deactivating but ortho-, para-directing group. The cyclization must occur at one of the positions ortho to the activating amino group (C2 or C6 of the aniline ring). Since these two positions are chemically equivalent due to the molecule's symmetry, the electrophilic ring closure yields a single regioisomer. The bromine atom remains at its original position, which becomes the C6 position of the newly formed quinoline ring. Therefore, the synthesis starting from 4-Bromoaniline is inherently regioselective, leading exclusively to the 6-bromo substituted quinoline product. rsc.orgresearchgate.net

Stereoselectivity is not a factor in the synthesis of This compound as described, because no new chiral centers are created during the reaction sequence. All reactants, intermediates, and the final product are achiral.

Role of Catalysts and Reagents in Reaction Pathways

Each step in the synthesis of This compound relies on specific reagents and conditions to drive the reaction forward and ensure high yields.

Condensation and Cyclization: While the initial condensation between the aniline and the β-ketoester can sometimes be catalyzed by acid, the subsequent Conrad-Limpach cyclization is primarily a thermal process. wikipedia.orgscribd.com The critical "reagent" for this step is heat. The high temperatures (often 250°C or more) are necessary to overcome the significant activation energy of the ring-closing step. wikipedia.org The choice of a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial to achieve these temperatures and facilitate the reaction. nih.govprepchem.com In some modern variations, Lewis acids like Indium(III) chloride (InCl₃) have been used to catalyze Conrad-Limpach type reactions under milder, solvent-free conditions, although high temperatures are still often required. heteroletters.org

Chlorination: The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinoline chemistry. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose. atlantis-press.com It acts as both a dehydrating and chlorinating agent. A catalytic amount of a tertiary amine or dimethylformamide (DMF) is sometimes added to accelerate the reaction. atlantis-press.com

Ethoxylation: The final nucleophilic substitution is driven by a strong nucleophile and a suitable solvent. Sodium ethoxide (NaOEt) serves as the source of the nucleophilic ethoxide ion. Ethanol is typically used as the solvent, as it is the conjugate acid of the nucleophile and readily dissolves the reactants. semanticscholar.org The reaction is often heated to reflux to increase the rate of substitution.

Transition State Analysis in Quinoline-Forming Reactions

Direct experimental or computational transition state analysis for the specific synthesis of This compound is not widely available. However, insights can be drawn from mechanistic studies of the foundational Conrad-Limpach reaction.

The rate-determining step of the synthesis is the thermal annulation (ring closure) to form the 6-Bromo-4-hydroxyquinoline intermediate. wikipedia.org This step has a high activation energy, which explains the requirement for severe reaction conditions.

The proposed transition state for this key step involves the formation of a new carbon-carbon bond between the aniline ring and the ester carbonyl carbon. This process requires the disruption of the aromatic π-system of the benzene ring, a highly energetically unfavorable event. The molecule must adopt a specific conformation to allow the ortho-carbon of the aniline to approach the electrophilic carbonyl carbon.

The transition state can be visualized as a structure where the aromaticity of the aniline ring is partially broken, and the C-C bond is partially formed. The negative charge buildup on the carbonyl oxygen is stabilized by the reaction medium. The presence of the electron-withdrawing bromine atom on the aniline ring would slightly decrease the nucleophilicity of the ring, potentially increasing the activation energy for this step compared to unsubstituted aniline. However, the powerful activating effect of the amino/enamine nitrogen is sufficient to enable the reaction to proceed under thermal conditions. After the transition state is passed, the resulting non-aromatic cyclohexadienyl intermediate rapidly rearomatizes through the elimination of ethanol to form the stable quinoline product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.nih.govblogspot.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, have been instrumental. blogspot.com

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the ethoxy group are observed. The aromatic protons typically resonate in the downfield region, generally between δ 7.3 and 8.6 ppm. The ethoxy group gives rise to a quartet and a triplet, characteristic of an ethyl group, with the methylene protons (-OCH₂-) appearing around δ 4.0 ppm.

Table 1: ¹H NMR Data for Quinoline Derivatives

| Compound | Key Proton Signals (δ ppm) | Reference |

|---|---|---|

| This compound | Aromatic protons: ~7.3-8.6, Ethoxy group: ~4.0 | |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 7.10 (s, 1H), 7.08 (d, 1H), 6.37 (d, 1H), 3.37 (t, 1H), 2.77 (t, 1H), 1.93 (m, 1H) | researchgate.net |

This table presents a selection of ¹H NMR data for related quinoline compounds to provide context for the expected chemical shifts in this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show distinct signals for each unique carbon atom in the quinoline ring and the ethoxy substituent. Quaternary carbons, such as the one bearing the bromine atom, often exhibit different signal intensities. vulcanchem.com

Table 2: Representative ¹³C NMR Data for Bromo-quinoline Derivatives

| Compound | Key Carbon Signals (δ ppm) | Reference |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 143.8, 131.9, 129.4, 123.4, 115.6, 108.6, 41.8, 26.9, 21.7 | researchgate.net |

| 6,8-Dibromoquinoline | 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, 119.9 | researchgate.net |

This table provides ¹³C NMR data for similar bromo-quinoline structures to illustrate the expected chemical shift ranges.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. blogspot.comresearchgate.netcolumbia.edu A COSY spectrum reveals correlations between coupled protons, helping to trace the connectivity within the aromatic spin systems. ipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. blogspot.comacs.org

¹³C NMR Spectroscopic Analysis

Infrared (IR) Spectroscopy for Functional Group Identification.nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the alkyl part of the ethoxy group, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching of the ether linkage. For related quinoline structures, conjugated C=C and C=N vibrations are observed in the 1618 cm⁻¹ region, with alkane C-H stretches appearing around 2973 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.nih.govblogspot.com

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀BrNO), high-resolution mass spectrometry (HRMS) can confirm the exact molecular weight. The mass spectrum will show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br). Fragmentation patterns can provide further structural information, often showing the loss of the ethoxy group or other fragments. vulcanchem.com

X-ray Crystallography for Solid-State Structure Determination.nih.govrsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Bromo-1,2,3,4-tetrahydroquinoline |

| 6-Bromo-8-cyanoquinoline |

| 6,8-Dibromoquinoline |

| 4-Bromo-8-methoxyquinoline |

| Carbon |

| Bromine |

| Hydrogen |

| Nitrogen |

Crystal Packing and Intermolecular Interactions of this compound

The molecular structure of this compound, featuring a planar quinoline ring system, an electron-withdrawing bromine atom, and a flexible ethoxy group, suggests a propensity for the formation of a well-ordered crystalline lattice. The packing is likely to be influenced by the steric and electronic properties of these substituents.

Intermolecular Interactions:

Van der Waals Forces: These are the ubiquitous non-specific interactions, comprising both London dispersion forces and dipole-dipole interactions, that hold the molecules together in the crystal lattice. libretexts.org The presence of the large, polarizable bromine atom is expected to contribute significantly to the dispersion forces.

π-π Stacking Interactions: The planar aromatic quinoline core is predisposed to engage in π-π stacking. In related structures, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, inversion-related molecules are linked into columns through offset π–π interactions. researchgate.netiucr.org A similar arrangement is anticipated for this compound, with the quinoline rings of adjacent molecules stacking in a slightly offset fashion to minimize electrostatic repulsion. The centroid-to-centroid distance for such interactions in analogous compounds is typically around 3.47 Å. researchgate.netiucr.org

Weak Hydrogen Bonds: While lacking strong hydrogen bond donors, the molecule can participate in weak C–H···O and C–H···N hydrogen bonds. The oxygen and nitrogen atoms of the ethoxy and quinoline moieties, respectively, can act as acceptors for hydrogen atoms from the aromatic rings or the ethyl group of neighboring molecules. For instance, in ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, an intramolecular C—H···O hydrogen bond contributes to the planarity of the molecule. researchgate.netiucr.org Similar intermolecular C-H···O interactions are expected to link molecules of this compound into layers or chains. kuleuven.be

Halogen Bonding: The bromine atom at the C6 position could potentially participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.

Predicted Crystallographic Data:

Based on the analysis of similar quinoline derivatives, a hypothetical set of crystallographic data for this compound is presented below. It is important to note that these are predictive values and await experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11-16 |

| b (Å) | ~5-10 |

| c (Å) | ~9-14 |

| β (°) | ~95-106 |

| Volume (ų) | ~1500 |

| Z (molecules/unit cell) | 4 |

Summary of Potential Intermolecular Contacts:

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~50% | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. researchgate.netiucr.org |

| Br···H/H···Br | ~15-20% | Contacts involving the bromine atom and hydrogen atoms, indicative of the influence of the halogen on the crystal packing. |

| O···H/H···O | ~10-15% | Corresponds to weak C-H···O hydrogen bonds involving the ethoxy oxygen atom. researchgate.netiucr.org |

| C···H/H···C | ~5-10% | Arise from the close packing of the aromatic and aliphatic portions of the molecules. researchgate.netiucr.org |

| C···C | ~5-8% | Likely indicative of the π-π stacking interactions between the quinoline rings. researchgate.net |

| C···N/N···C | ~3% | Contacts involving the quinoline nitrogen atom, potentially through weak C-H···N interactions. researchgate.net |

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Ethoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, grounded in the principles of quantum mechanics. For 6-Bromo-4-ethoxyquinoline, these calculations can predict its stable conformation, electronic charge distribution, and energetic properties. Methodologies such as Density Functional Theory (DFT) and ab initio methods are the cornerstones of these investigations. msu.eduunige.ch

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. scispace.comaimspress.com This method calculates the total energy of a system based on its electron density, offering a balance between computational cost and accuracy. scispace.com For quinoline (B57606) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) or 6-31G* are commonly employed to perform geometry optimization and electronic structure calculations. cnr.itresearchgate.netresearchgate.nettandfonline.com

Geometry optimization seeks to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. cnr.itarxiv.org DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the quinoline ring system is a key feature, while the orientation of the ethoxy group is a critical conformational parameter. The electronic structure analysis reveals the distribution of electron density, which is heavily influenced by the electronegative bromine atom and the electron-donating ethoxy group. This distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is representative, based on typical values from DFT calculations on structurally similar quinoline derivatives, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.90 Å |

| C-O (Aromatic) | ~1.36 Å | |

| O-C (Ethyl) | ~1.43 Å | |

| C-N (in ring) | ~1.31 - 1.37 Å | |

| Bond Angles | C-C-Br | ~120° |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-O-C | ~90° (Staggered) |

Data is illustrative and derived from general knowledge of DFT calculations on similar molecular structures.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. msu.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory provide a higher level of theoretical accuracy compared to DFT, albeit at a significantly greater computational expense. msu.edu These methods are often used to benchmark or validate results obtained from DFT calculations. For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate energies, dipole moments, and electron correlation effects, providing a deeper understanding of its electronic behavior. msu.eduresearchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments, such as in a solvent or interacting with a biological macromolecule like a protein. ebsco.comnih.gov These simulations provide detailed information on conformational flexibility, solvent effects, and the dynamics of binding processes. nih.govmdpi.com An MD simulation could reveal how the ethoxy group rotates, how the molecule interacts with water molecules, or how it fits and moves within an enzyme's active site, offering insights into its bioavailability and mechanism of action at a molecular level. ebsco.comnih.gov

Analysis of Molecular Orbitals and Electronic Properties

The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). reddit.comopenstax.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. researchgate.nettandfonline.com From the HOMO and LUMO energies, other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived. nih.govscirp.org

Table 2: Predicted Electronic Properties of this compound Note: The values in this table are illustrative, based on typical results for substituted quinolines found in the literature, to demonstrate the type of data generated from computational analysis.

| Property | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | ~ -6.5 |

| LUMO Energy | ELUMO | ~ -1.2 |

| Energy Gap | ΔE | ~ 5.3 |

| Ionization Potential | IP ≈ -EHOMO | ~ 6.5 |

| Electron Affinity | EA ≈ -ELUMO | ~ 1.2 |

Data is illustrative and derived from general knowledge of DFT calculations on similar molecular structures. researchgate.netnih.govscirp.org

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm a molecule's structure. researchgate.net DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netacs.org By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching or bending of particular bonds, such as the C-Br, C-O, or aromatic C-H bonds of this compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data. tandfonline.com These predictions are invaluable for structural elucidation and characterization. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: This table presents predicted vibrational frequencies based on DFT calculations for analogous quinoline compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Quinoline Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethoxy Group | 2980 - 2850 |

| C=C/C=N Stretch | Quinoline Ring | 1650 - 1450 |

| C-O Stretch | Ethoxy Group | 1250 - 1200 |

| C-Br Stretch | Bromo-substituent | 700 - 600 |

Data is illustrative and based on findings for similar molecules in the literature. researchgate.netacs.org

Tautomeric Equilibria Studies in Quinoline Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical concept in heterocyclic chemistry. clockss.org For quinoline derivatives, the most common form is the keto-enol tautomerism observed in hydroxyquinolines, where an equilibrium exists between the -OH form (enol) and a C=O form (keto or quinolone). scirp.org Computational studies using DFT have shown that for most substituted quinolines, the keto (or amide) tautomer is significantly more stable than the enol form. scirp.orgmdpi.com

While the ethoxy group in this compound "fixes" the molecule and prevents the typical 4-hydroxy/4-quinolone tautomerism, theoretical studies can still be applied. They can be used to investigate the possibility and relative energies of other prototropic tautomers, for instance, those arising from protonation at the quinoline nitrogen versus a substituent atom. Understanding these potential equilibria is essential for predicting the compound's behavior in different chemical environments, particularly in protic solvents or biological systems. scirp.orgmdpi.com

Chemical Reactivity and Functional Group Transformations of 6 Bromo 4 Ethoxyquinoline

Reactivity of the Bromine Moiety

The bromine atom at the 6-position of the quinoline (B57606) ring behaves as a typical aryl bromide, enabling its participation in a host of substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlumenlearning.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of 6-bromo-4-ethoxyquinoline, the quinoline nitrogen atom acts as an activating group; however, direct SNAr at the 6-position is generally less facile than at the 2- or 4-positions.

To enhance the reactivity of the 6-position towards nucleophiles, further activation of the quinoline ring is often necessary. One common strategy is N-oxidation of the quinoline nitrogen to form the corresponding N-oxide. This modification significantly increases the electron-deficient nature of the ring system, thereby facilitating nucleophilic attack. For example, bromo-N-oxide quinoline derivatives have been shown to undergo SNAr reactions where the bromine is substituted by amines like morpholine (B109124) and piperazine. researchgate.netresearchgate.net The reaction typically proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the aromatic system and the electron-withdrawing groups. lumenlearning.com The reactivity order for halogens in SNAr reactions can vary depending on the reaction conditions and the nucleophile used. nih.gov

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgtcnj.edu

This exchange generates a 6-lithio-4-ethoxyquinoline intermediate. This highly reactive species can be trapped with a variety of electrophiles. For instance, quenching the lithiated intermediate with carbon dioxide (CO₂) gas, followed by an acidic workup, yields the corresponding 4-ethoxyquinoline-6-carboxylic acid. jst.go.jp This two-step sequence represents a versatile method for introducing a carboxylic acid group onto the quinoline scaffold. The success of this reaction relies on low temperatures (e.g., -78 °C to -100 °C) to ensure that the organolithium reagent chemoselectively reacts in the halogen exchange rather than attacking other functional groups. tcnj.edu

Table 1: Example of Metal-Halogen Exchange

| Reactant | Reagents | Intermediate | Electrophile | Product | Ref |

|---|

Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org The bromine at the 6-position makes this compound an excellent substrate for these reactions. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation and reductive elimination. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org 6-Bromoquinoline (B19933) derivatives are effective substrates for Suzuki-Miyaura coupling, reacting with various substituted phenylboronic acids to yield 6-arylquinolines in high yields. researchgate.net This method is highly valued for its tolerance of a wide range of functional groups. nobelprize.org

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com Aryl bromides are common substrates for this transformation, which is typically catalyzed by a palladium complex in the presence of a base. mdpi.com While specific examples for this compound are not prevalent, the general applicability of the Heck reaction to aryl bromides suggests its utility for introducing alkenyl substituents at the 6-position. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The method is exceptionally broad in scope and is a primary tool for synthesizing aryl amines. wikipedia.org It has been successfully applied to various bromo-aromatic systems, including quinoline derivatives, to install primary and secondary amine functionalities. beilstein-journals.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand Example | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | 6-Aryl-4-ethoxyquinoline | Pd(PPh₃)₄ | nobelprize.orgresearchgate.net |

| Heck | Alkene (e.g., Styrene) | 6-Alkenyl-4-ethoxyquinoline | Pd(OAc)₂ / P(o-Tol)₃ | mdpi.comambeed.com |

Metal-Halogen Exchange Reactions

Reactivity of the Ethoxy Moiety

The ether linkage of the 4-ethoxy group can be cleaved to unmask the corresponding 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the 4(1H)-quinolinone form. This transformation is essentially a dealkylation reaction. wikipedia.org

Several methods are available for cleaving aryl ethers. One approach is oxidative demethylation (and by extension, de-ethoxylation) using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). This reaction, when applied to 4-alkoxyquinolines, can lead to the formation of 4-hydroxyquinolinequinones. researchgate.netclockss.org Another common method involves treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). Alternatively, nucleophilic cleavage can be achieved using reagents like sodium or lithium salts of thiols (e.g., sodium thiocresolate), which selectively cleave methyl or ethyl ethers. nih.gov For instance, the demethylation of 2,4-dimethoxyquinolines has been shown to be regioselective, with certain reagents favoring cleavage at the 4-position to yield the 4-hydroxyquinoline. nih.gov

Table 3: Ether Cleavage Methods for Alkoxyquinolines

| Reagent | Product Type | Conditions | Ref |

|---|---|---|---|

| Cerium(IV) Ammonium Nitrate (CAN) | 4-Hydroxyquinolinequinone | Oxidative | researchgate.netclockss.org |

| Thiolate Anion (e.g., NaSEt) | 4-Hydroxyquinoline / 4(1H)-Quinolinone | Nucleophilic | nih.gov |

The alpha-hydrogens are the two protons on the methylene (B1212753) (-CH₂-) carbon of the ethoxy group. In typical ethers, these hydrogens are not significantly acidic and are generally unreactive. msu.edu Their acidity is dramatically lower than that of alpha-hydrogens adjacent to a carbonyl group, which are readily deprotonated to form enolates. byjus.comsketchy.com

For a simple aryl ether like 4-ethoxyquinoline (B1607466), reactions involving the deprotonation of the alpha-hydrogens are uncommon and not a primary pathway for functionalization. The ether oxygen does not provide sufficient activation to facilitate easy abstraction of these protons under standard basic conditions. Consequently, the synthetic utility of this position is limited, and the chemical literature does not extensively report reactions targeting the alpha-hydrogens of the ethoxy group in this context. The predominant reactions of the ethoxy moiety are those involving the cleavage of the ether C-O bond. nih.gov

Ether Cleavage Reactions

Reactivity of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is a key site for chemical reactions, influencing the molecule's basicity and participating in oxidation reactions.

The nitrogen atom of the quinoline ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org The formation of the N-oxide is significant as it can alter the electronic properties of the quinoline ring, making it more susceptible to certain types of reactions. For instance, the N-oxide group can facilitate nitration at the C-4 position. semanticscholar.org

Studies on similar bromoquinolines have shown that N-oxidation can proceed smoothly. For example, 6-bromoquinoline has been successfully converted to 6-bromoquinoline-1-oxide in good yields using both H₂O₂/acetic acid and m-CPBA. semanticscholar.org However, the presence of multiple bulky substituents, such as in 6,8-dibromoquinoline, can hinder the N-oxidation reaction, sometimes leading to the formation of polymeric materials instead of the desired N-oxide. semanticscholar.org

| Oxidizing Agent | Substrate | Product | Yield | Reference |

| H₂O₂ / Acetic Acid | 6-bromoquinoline | 6-bromoquinoline-1-oxide | 60% | semanticscholar.org |

| m-CPBA | 6-bromoquinoline | 6-bromoquinoline-1-oxide | 87% | semanticscholar.org |

Quinoline and its derivatives are weak tertiary bases, capable of forming salts with acids. nih.govambeed.com The basicity of the quinoline nitrogen in this compound is influenced by the electronic effects of the substituents on the ring. The bromine atom at the 6-position is an electron-withdrawing group, which tends to decrease the basicity of the nitrogen atom. Conversely, the ethoxy group at the 4-position is an electron-donating group, which should increase the basicity.

The pKa value, a measure of basicity, for a related compound, 6-methoxyquinoline, is reported as 5.03. aatbio.com Given the similar electronic nature of methoxy (B1213986) and ethoxy groups, the pKa of this compound is expected to be in a comparable range, though slightly modified by the presence of the bromine atom. For comparison, the pKa of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) is predicted to be 2.45±0.50. lookchem.com In studies of bedaquiline, which contains a 6-bromo-2-methoxyquinoline (B1337744) moiety, it was observed that the quinoline nitrogen is much less basic and remains unprotonated in the presence of fumaric and benzoic acids, with protonation occurring at a more basic dimethylamino group in the side chain. iucr.org This suggests that the quinoline nitrogen in such substituted systems is a relatively weak base.

N-Oxidation Reactions

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents and the electron-deficient nature of the pyridine (B92270) ring. In general, electrophilic attack is favored on the benzene (B151609) ring (positions 5, 6, 7, and 8) over the pyridine ring (positions 2, 3, and 4). minia.edu.eg

For this compound, the directing effects of the bromo and ethoxy groups must be considered. The bromine atom is a deactivating but ortho-, para-directing group. The ethoxy group is an activating and ortho-, para-directing group. Therefore, electrophilic substitution is most likely to occur at the C-5 and C-7 positions of the benzene ring.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For example, the nitration of 6-bromoquinoline at low temperatures has been shown to yield the 5-nitro derivative. jst.go.jp Similarly, nitration of ethyl 6-methoxyquinoline-4-carboxylate introduces a nitro group at the 5-position. vulcanchem.com Halogenation, such as bromination with N-bromosuccinimide (NBS), has been used to introduce a bromine atom at the 8-position of ethyl 6-methoxyquinoline-4-carboxylate. vulcanchem.com

The introduction of a nitro group can further activate the ring for subsequent nucleophilic aromatic substitution (SNAr) reactions. For instance, the nitro group in 6-bromo-5-nitroquinoline (B1267105) activates the adjacent bromo group for substitution by nucleophiles like morpholine or piperazine. semanticscholar.orgnih.gov

Side Chain Derivatization and Functionalization

The ethoxy group at the C-4 position of this compound offers a site for further chemical modification. While direct derivatization of the ethoxy group itself is less common, the presence of the quinoline core and the bromo substituent provides numerous opportunities for functionalization that can be considered as indirect side chain modifications.

For instance, the bromine atom at the C-6 position is a versatile handle for introducing new functional groups through cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. smolecule.com These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of a wide variety of alkyl, aryl, or vinyl side chains.